molecular formula C12H18ClNS B11710302 3-chloro-N-methyladamantane-1-carbothioamide

3-chloro-N-methyladamantane-1-carbothioamide

Cat. No.: B11710302
M. Wt: 243.80 g/mol
InChI Key: FCZMLOGQUVAEKU-UHFFFAOYSA-N
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Description

3-chloro-N-methyladamantane-1-carbothioamide is a chemical compound belonging to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyladamantane-1-carbothioamide typically involves the chlorination of N-methyladamantane-1-carbothioamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent over-chlorination and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyladamantane-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like H₂O₂ or m-CPBA in solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ in solvents like ether or THF.

Major Products Formed

    Substitution: Formation of substituted adamantane derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

3-chloro-N-methyladamantane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-methyladamantane-1-carbothioamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to interact with viral proteins or enzymes, inhibiting their function and thereby exerting antiviral effects. The compound’s rigid structure allows it to fit into specific binding sites, disrupting normal biological processes. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various organic transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloroadamantane
  • N-methyladamantane-1-carbothioamide
  • 3-bromo-N-methyladamantane-1-carbothioamide

Uniqueness

3-chloro-N-methyladamantane-1-carbothioamide stands out due to the presence of both a chlorine atom and a carbothioamide group, which imparts unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H18ClNS

Molecular Weight

243.80 g/mol

IUPAC Name

3-chloro-N-methyladamantane-1-carbothioamide

InChI

InChI=1S/C12H18ClNS/c1-14-10(15)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3,(H,14,15)

InChI Key

FCZMLOGQUVAEKU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C12CC3CC(C1)CC(C3)(C2)Cl

Origin of Product

United States

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